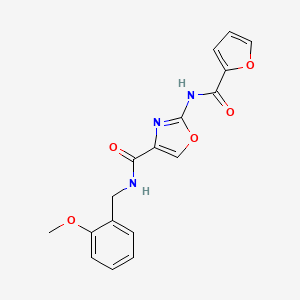

2-(furan-2-carboxamido)-N-(2-methoxybenzyl)oxazole-4-carboxamide

Description

Properties

IUPAC Name |

2-(furan-2-carbonylamino)-N-[(2-methoxyphenyl)methyl]-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O5/c1-23-13-6-3-2-5-11(13)9-18-15(21)12-10-25-17(19-12)20-16(22)14-7-4-8-24-14/h2-8,10H,9H2,1H3,(H,18,21)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVKJMSUZNBDDDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogs

The following compounds share structural or functional similarities (Table 1):

Table 1 : Comparative analysis of structural analogs.

Structural and Functional Insights

Core Heterocycle Variations

- Oxazole vs. Thiazole: The thiazole analog (C₁₈H₁₇N₃O₄S, MW 371.40) replaces oxazole with a sulfur-containing thiazole ring. The oxazole variant (MW 340.32) may offer better metabolic stability due to reduced molecular complexity.

Substituent Positioning and Bioactivity

- Methoxybenzyl Orientation :

- Furan Carboxamide vs. Benzamide: Fenfuram (C₁₁H₉NO₂), a simpler furancarboxamide, is effective against fungal pathogens but lacks the heterocyclic core, limiting its target specificity compared to the oxazole derivative .

Molecular Weight and Lipophilicity

- Higher molecular weight in the thiazole analog (371.40 vs. 340.32) correlates with increased logP values, suggesting reduced aqueous solubility but enhanced membrane permeability.

Research Findings and Mechanistic Hypotheses

- Agrochemical Potential: Mepronil (C₁₇H₁₉NO₂), a benzamide fungicide, shares the methoxyaryl motif with the target compound. Its mechanism involves inhibition of succinate dehydrogenase (SDH) in fungi. The oxazole-furan hybrid may target similar pathways with improved selectivity .

- Antimicrobial Activity :

- The thiazole analog (CAS 923226-70-4) has been studied for its antimicrobial properties, likely due to thiazole’s role in disrupting bacterial cell wall synthesis .

Q & A

Q. How to assess the compound’s potential for off-target interactions?

- Answer :

- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler).

- GPCR binding assays : Use radiolabeled ligands (e.g., ³H-spiperone for dopamine receptors).

- Safety pharmacology : Conduct hERG channel inhibition assays to rule out cardiotoxicity .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.